N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound with a complex structure It is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is substituted with a 3,4-dimethoxyphenyl group and a 2,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions
Formation of Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The 3,4-dimethoxyphenyl and 2,4-dimethylphenyl groups can be introduced via nucleophilic substitution reactions, often using reagents like alkyl halides or aryl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4).
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of nitro groups would yield amines.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Shares the 3,4-dimethoxyphenyl group but differs in the core structure.
3,4-Dimethoxyphenylacetonitrile: Contains the 3,4-dimethoxyphenyl group but has a nitrile functional group instead of the pyrazolo[3,4-d]pyrimidine core.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific combination of substituents and core structure, which confer distinct chemical and biological properties
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C23H24N4O2
- Molecular Weight : 420.5 g/mol
- IUPAC Name : this compound
The compound features a complex arrangement that includes a pyrazolo[3,4-d]pyrimidine core, which is known for various pharmacological activities.
Antiviral Activity
Recent studies have indicated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant antiviral properties. For instance, certain derivatives have shown efficacy against herpes simplex virus type 1 (HSV-1), with effective concentrations (EC50) reported in the low micromolar range. The mechanism of action is believed to involve inhibition of viral replication through interference with viral enzymes or host cell pathways essential for viral propagation .
Anticancer Potential
The anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives have also been explored. Research has demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines. The specific activity often correlates with structural modifications at the C-2 and N-3 positions of the pyrazole ring. For example, substituents such as halophenyl groups have been associated with enhanced cytotoxic effects against breast and prostate cancer cells .
The biological activity of this compound may involve:
- Inhibition of Kinases : Many pyrazolo[3,4-d]pyrimidines act as ATP-competitive inhibitors of kinases involved in cell signaling pathways that regulate proliferation and survival.
- Interference with DNA/RNA Synthesis : Some derivatives have shown the ability to disrupt nucleic acid synthesis in viral pathogens.
Summary of Biological Activities
Activity Type | Observed Effects | Mechanism |
---|---|---|
Antiviral | Effective against HSV-1 | Inhibition of viral replication |
Anticancer | Cytotoxic effects on cancer cell lines | Inhibition of cell signaling pathways |
Case Study 1: Antiviral Efficacy
A study published in MDPI highlighted the effectiveness of a series of pyrazolo[3,4-d]pyrimidine derivatives against HSV-1. The most potent compound exhibited an EC50 value significantly lower than existing antiviral treatments, suggesting a promising avenue for further development .
Case Study 2: Anticancer Activity
In another investigation focused on breast cancer cell lines, various substituted pyrazolo[3,4-d]pyrimidines were synthesized and tested. Results indicated that compounds with specific substitutions at the 2-position demonstrated enhanced cytotoxicity compared to non-substituted analogs. The study concluded that structural modifications could lead to more effective cancer therapies .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-15-5-7-19(16(2)11-15)28-23-18(13-27-28)22(25-14-26-23)24-10-9-17-6-8-20(29-3)21(12-17)30-4/h5-8,11-14H,9-10H2,1-4H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDFSJCOMMWUCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCC4=CC(=C(C=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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